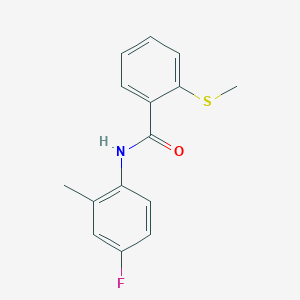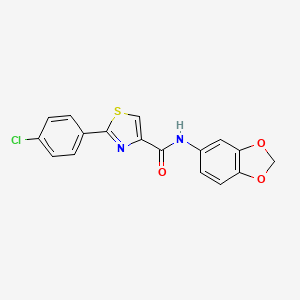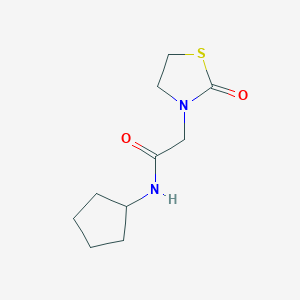![molecular formula C16H22N4OS B7456902 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine is complex and not fully understood. This compound is metabolized in the body to a compound called MPP+, which is toxic to dopaminergic neurons. MPP+ is thought to inhibit the activity of mitochondria, leading to oxidative stress and cell death. This compound has also been shown to activate microglia, leading to inflammation and further damage to neurons.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, this compound has been shown to alter the expression of a variety of genes involved in inflammation, oxidative stress, and cell death. This compound has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine in lab experiments is its ability to selectively destroy dopaminergic neurons. This allows researchers to study the effects of Parkinson's disease on a cellular level and develop new treatments for the condition. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in lab settings.
未来方向
There are many potential future directions for research on 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine. One area of interest is the development of new treatments for Parkinson's disease. Researchers are also interested in studying the potential use of this compound in cancer treatment and the development of new drugs that target the mechanisms of action of this compound. Additionally, there is ongoing research into the potential side effects of this compound and ways to mitigate its toxicity.
合成方法
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 2-mercaptoethanol with 2-chloro-4,6-diaminopyrimidine, followed by reaction with 3-methyl-4-isobutylphenol. Other methods of synthesis include the reaction of 2-chloro-4,6-diaminopyrimidine with 2-(3-methyl-4-isobutylphenoxy)ethanethiol or the reaction of 2-chloro-4,6-diaminopyrimidine with 2-(3-methyl-4-isobutylphenoxy)ethylamine.
科学研究应用
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and animals. This has allowed researchers to better understand the pathophysiology of Parkinson's disease and develop new treatments for the condition.
In addition to its applications in Parkinson's disease research, this compound has also been studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of certain types of cancer cells, making it a promising candidate for further study in this area.
属性
IUPAC Name |
2-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-10(2)13-5-4-12(8-11(13)3)21-6-7-22-16-19-14(17)9-15(18)20-16/h4-5,8-10H,6-7H2,1-3H3,(H4,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMICHVSHYBYXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC(=CC(=N2)N)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)


![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
